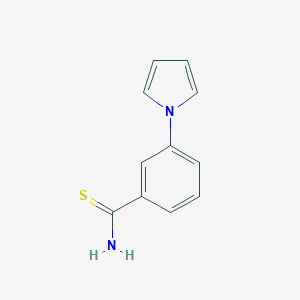

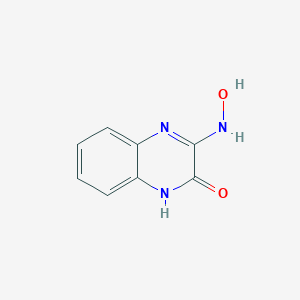

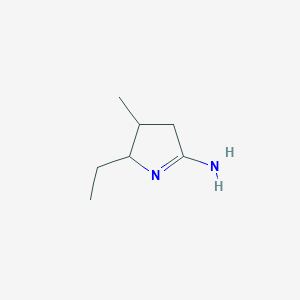

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as benzene-1,3,5-tricarboxamides (BTAs) and pyrrole derivatives, involves intricate chemical processes that harness the unique reactivity of the core structural units. For instance, BTAs are synthesized through methods that utilize the supramolecular self-assembly behavior of these compounds, stabilizing them into one-dimensional, nanometer-sized rod-like structures through threefold H-bonding (Cantekin, de Greef, & Palmans, 2012). Similarly, the synthesis of pyrrole derivatives is often guided by the compound's ability to serve as a versatile scaffold for novel biologically active compounds, utilizing its saturated scaffold for efficient pharmacophore exploration (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide and related molecules is characterized by their ability to form stable, well-defined arrangements, which are crucial for their self-assembly and supramolecular interactions. The structure of BTAs, for example, facilitates the formation of one-dimensional nanostructures, highlighting the importance of molecular design in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide and its analogs participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the reactivity of pyrrole derivatives in drug discovery illustrates the compound's role in synthesizing bioactive molecules with selective target interactions (Li Petri et al., 2021).

Scientific Research Applications

Application 1: Antitubercular Agents

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : The compound “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” has been synthesized and evaluated as a potential antitubercular agent. It targets two enzymes, enoyl ACP reductase and dihydrofolate reductase, which are critical for the survival and proliferation of Mycobacterium tuberculosis .

- Methods of Application or Experimental Procedures : The compound was synthesized and characterized, and its inhibitory activity against the two enzymes was assessed. A molecular docking analysis was conducted to determine the potential mechanism of action of the synthesized compounds .

- Results or Outcomes : Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR. Several synthesized substances also demonstrated significant antibacterial and antitubercular properties. The results indicated that there were binding interactions seen with the active sites of dihydrofolate reductase and enoyl ACP reductase .

Application 2: Anti-Inflammatory Agents

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides have been synthesized and evaluated as potential anti-inflammatory agents .

- Methods of Application or Experimental Procedures : The compounds were synthesized, characterized, and their anti-inflammatory properties were assessed .

- Results or Outcomes : The study provided evidence that several synthesized molecules could exert their anti-inflammatory properties .

Application 3: Anticancer Agents

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Pyrrole and its fused derivatives, which include “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide”, have been studied for their potential as anticancer agents .

- Methods of Application or Experimental Procedures : The compounds were synthesized, characterized, and their cytotoxic activities were assessed .

- Results or Outcomes : Several mechanisms are involved in their cytotoxic activities as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin dependant kinase inhibitors or adenosine receptor antagonist .

Application 4: Laboratory Chemicals

- Specific Scientific Field : Chemistry

- Summary of the Application : “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” can be used as a laboratory chemical .

- Methods of Application or Experimental Procedures : The compound can be used in various laboratory procedures, depending on the specific requirements of the experiment .

- Results or Outcomes : The outcomes will vary depending on the specific experiment conducted .

Application 5: Imidazole Containing Compounds

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

- Methods of Application or Experimental Procedures : The compounds were synthesized, characterized, and their biological properties were assessed .

- Results or Outcomes : The study provided evidence that several synthesized molecules could exert their biological properties .

Application 6: Multi-Target Inhibition

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : In this study, new series of N’- (2- (substitutedphenoxy)acetyl)-4- (1 H -pyrrol-1-yl)benzohydrazides ( 3a-j) 4- (2,5-dimethyl-1 H -pyrrol-1-yl)-N’- (2- (substitutedphenoxy)acetyl)benzohydrazides ( 5a-j) were synthesized, characterized and assessed as inhibitors of enoyl ACP reductase and DHFR .

- Methods of Application or Experimental Procedures : The compounds were synthesized, characterized, and their inhibitory activities were assessed .

- Results or Outcomes : The results indicated that there were binding interactions seen with the active sites of dihydrofolate reductase and enoyl ACP reductase. Additionally, important structural details were identified that play a critical role in sustaining the dual inhibitory activity .

Future Directions

The future directions for research on “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” could include detailed studies on its synthesis, structural analysis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry, particularly as an anticancer agent, could be explored further .

properties

IUPAC Name |

3-pyrrol-1-ylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZUYCBQOPNMNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384043 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide | |

CAS RN |

175276-79-6 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)

![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)

![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)

![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)

![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)